molecular formula C9H13ClN2O2 B13103561 (R)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride

(R)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride

Cat. No.: B13103561
M. Wt: 216.66 g/mol
InChI Key: SVRYNTWOUUIFPW-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is a chemical compound with a molecular formula of C9H14N2O2·HCl It is a derivative of nicotinic acid and is characterized by the presence of an aminoethyl group attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process For instance, the esterification can be carried out using methanol in the presence of a strong acid catalyst like sulfuric acid

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride may involve large-scale esterification and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted nicotinate compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in studies involving cell signaling pathways and receptor interactions.

Medicine

In the medical field, ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is investigated for its potential therapeutic applications. It may have roles in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry

Industrially, this compound can be used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride involves its interaction with specific molecular targets. It may act on nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: A precursor to ®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride, used in various biochemical applications.

    Methyl Nicotinate: Another ester derivative of nicotinic acid, used in topical formulations.

    Ethyl Nicotinate: Similar to methyl nicotinate but with an ethyl ester group.

Uniqueness

®-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications, differentiating it from other nicotinate derivatives.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

methyl 6-[(1R)-1-aminoethyl]pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;/h3-6H,10H2,1-2H3;1H/t6-;/m1./s1

InChI Key

SVRYNTWOUUIFPW-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)C(=O)OC)N.Cl

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)N.Cl

Origin of Product

United States

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